zinc;but-2-enedioate
Description
Zinc;but-2-enedioate, commonly known as zinc fumarate (CAS: 52723-61-2), is the zinc salt of trans-but-2-enedioic acid (fumaric acid). Its molecular formula is C₄H₂O₄Zn, with a molecular weight of 179.47 g/mol . Structurally, it consists of a zinc cation coordinated to two fumarate anions, where the double bond in the but-2-enedioate moiety adopts the trans (E) configuration (Figure 1). This compound is characterized by a melting point of >300°C, a boiling point of 355.5°C, and low water solubility due to its ionic lattice structure .
Zinc fumarate is utilized in pharmaceuticals, polymer stabilization, and as a precursor in catalysis. For example, it serves as a counterion in the antipsychotic drug quetiapine fumarate, enhancing bioavailability and stability . Its rigid trans configuration contributes to thermal stability, making it suitable for high-temperature industrial applications .
Properties
IUPAC Name |
zinc;but-2-enedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.Zn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSYJHHRQVHHMQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc;but-2-enedioate can be synthesized through the reaction of zinc oxide or zinc carbonate with fumaric acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of fumaric acid in water.
- Addition of zinc oxide or zinc carbonate to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and drying of the resulting this compound precipitate.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow system to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Zinc;but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to form zinc metal and but-2-enedioic acid.
Substitution: The zinc ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like copper sulfate or iron chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and carbon dioxide.
Reduction: Zinc metal and but-2-enedioic acid.
Substitution: Corresponding metal fumarates and zinc salts.
Scientific Research Applications
Zinc;but-2-enedioate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other zinc compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential role in zinc supplementation and its effects on biological systems.
Medicine: this compound is investigated for its potential therapeutic properties, including its use in zinc-based treatments.
Industry: It is used in the production of zinc-based materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of zinc;but-2-enedioate involves the release of zinc ions, which play crucial roles in various biological processes. Zinc ions act as cofactors for numerous enzymes and are involved in signal transduction, gene expression, and cellular metabolism. The compound’s effects are mediated through its interaction with zinc transporters and binding to specific molecular targets within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Zinc;but-2-enedioate is part of a broader family of metal carboxylates and but-2-enedioate derivatives. Below, we compare its properties with structurally and functionally related compounds.
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Comparisons:
Isomerism and Stability :
- Zinc fumarate (trans) exhibits higher thermal stability than its cis isomer, zinc maleate, due to reduced steric strain in the trans configuration. This makes zinc fumarate preferable in high-temperature polymer applications .
- In contrast, zinc maleate’s cis configuration increases its solubility in polar solvents, enabling use in chelation chemistry .
Metal Ion Impact :
- Magnesium fumarate (Mg²⁺) has lower molecular weight and is used in dietary supplements, but its weaker ionic interactions reduce stability compared to zinc fumarate .
- Zinc gluconate’s higher solubility arises from the hydrophilic gluconate anion, making it ideal for oral formulations .
Carboxylate Chain Length: Zinc 2-ethylhexanoate, with a branched alkyl chain, is lipid-soluble and functions as a catalyst in polymerization, contrasting with the ionic, water-insoluble zinc fumarate .
Pharmaceutical Derivatives :
- Quetiapine fumarate leverages the trans-but-2-enedioate anion to improve drug crystallinity and dissolution rates, demonstrating the anion’s role in enhancing pharmacokinetics .
Biological Activity
Zinc but-2-enedioate, also known as zinc fumarate, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Zinc But-2-enedioate
Zinc but-2-enedioate is a coordination complex formed between zinc ions and fumaric acid. Fumaric acid is a dicarboxylic acid with significant biological relevance, particularly in the context of its role in metabolic pathways and therapeutic applications.
1. Antioxidant Properties
Zinc but-2-enedioate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress. The activation of Nrf2 leads to the upregulation of various antioxidant enzymes and cytoprotective proteins, which help maintain redox homeostasis and protect cells from damage caused by reactive oxygen species (ROS) .
2. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating immune responses. Activation of the Nrf2 pathway not only enhances antioxidant defenses but also inhibits pro-inflammatory signaling pathways, such as NF-κB. This dual action makes zinc but-2-enedioate a potential therapeutic agent for inflammatory diseases .
3. Antimicrobial Activity
Research indicates that zinc but-2-enedioate possesses antimicrobial properties. It disrupts microbial cell membranes and inhibits essential enzymatic functions within pathogens, making it useful in studying microbial growth inhibition and biofilm formation .
The mechanisms underlying the biological activities of zinc but-2-enedioate can be summarized as follows:
- Nrf2 Activation : Zinc ions play a critical role in stabilizing Nrf2 by interacting with cysteine residues on the KEAP1 protein, preventing its degradation .
- Cell Membrane Disruption : The compound's ability to disrupt microbial membranes contributes to its antimicrobial efficacy .
- Modulation of Immune Responses : By influencing cytokine secretion and immune cell behavior, zinc but-2-enedioate can shift inflammatory responses towards an anti-inflammatory state .
Case Study 2: Antimicrobial Applications
In laboratory settings, zinc but-2-enedioate was tested against various bacterial strains. Results demonstrated significant inhibition of bacterial growth, supporting its application in developing antimicrobial agents .
Data Table: Comparison of Biological Activities
| Biological Activity | Zinc But-2-enedioate | Other Compounds |
|---|---|---|
| Antioxidant Effect | Yes | Yes (e.g., DMF) |
| Anti-inflammatory Effect | Yes | Yes (e.g., Curcumin) |
| Antimicrobial Activity | Yes | Yes (e.g., Silver Nitrate) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
